molecular formula C19H22N4O2 B2928842 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea CAS No. 1396879-31-4

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea

Cat. No.: B2928842
CAS No.: 1396879-31-4
M. Wt: 338.411
InChI Key: SXYNVGPESILBMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea (CAS 1396879-31-4) is a chemical compound of significant interest in medicinal chemistry and drug discovery research, particularly as a core scaffold for developing targeted protein kinase inhibitors . Its structure incorporates a pyrazolo[1,5-a]pyridine core, a privileged heterocyclic system in the design of small-molecule therapeutics . This bicyclic framework is known to confer potent inhibitory activity against various kinase targets by interacting with key amino acid residues in the ATP-binding site, often through hydrogen bonding with residues like Lys-833 and Tyr-876, and engaging with selectivity pockets such as the 'tryptophan shelf' (Trp-760) in specific kinases like PI3Kδ . Research into pyrazolo[1,5-a]pyridine and related heterocyclic compounds has highlighted their potential in developing therapies for oncology, inflammatory diseases, and autoimmune conditions . The 4-butoxyphenyl moiety present in this urea derivative may influence the compound's physicochemical properties and target binding affinity. Researchers utilize this compound as a key intermediate or precursor in structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties for specific biological targets. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(4-butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-2-3-12-25-17-9-7-16(8-10-17)22-19(24)20-13-15-14-21-23-11-5-4-6-18(15)23/h4-11,14H,2-3,12-13H2,1H3,(H2,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXYNVGPESILBMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)NC(=O)NCC2=C3C=CC=CN3N=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea typically involves the reaction of 4-butoxyaniline with pyrazolo[1,5-a]pyridine-3-carboxylic acid, followed by the formation of the urea derivative through a condensation reaction with an appropriate isocyanate. The reaction conditions may include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways as described above. Optimization of reaction conditions, such as temperature, pressure, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Urea Formation and Stability

The urea group (-NH-C(=O)-NH-) is central to the compound’s reactivity. Its formation typically involves the reaction of an isocyanate with an amine:

text
R-NCO + R'-NH₂ → R-NH-C(=O)-NH-R'

For this compound, the synthesis likely involved coupling 4-butoxyphenyl isocyanate with a pyrazolo[1,5-a]pyridin-3-ylmethylamine precursor .

  • Stability :

    • Urea derivatives are susceptible to hydrolysis under acidic or basic conditions, forming amines and CO₂:

      R NH C O NH R +H2OR NH2+R NH2+CO2\text{R NH C O NH R }+\text{H}_2\text{O}\rightarrow \text{R NH}_2+\text{R NH}_2+\text{CO}_2
    • Elevated temperatures (>150°C) may lead to decomposition into isocyanates and amines.

Substitution Reactions

The pyrazolo[1,5-a]pyridine moiety can undergo electrophilic aromatic substitution (EAS) at electron-rich positions. For example:

Reaction Type Conditions Product Reference
Nitration HNO₃, H₂SO₄, 0–5°CNitro-substituted derivative at C5 or C7
Halogenation Cl₂/Br₂, FeCl₃, 25–50°CHalo-substituted derivatives (e.g., Cl, Br)
Sulfonation H₂SO₄, SO₃, 80°CSulfonic acid derivatives

Mechanistic Note : The pyridine nitrogen directs substitution to positions ortho and para to itself, while the fused pyrazole ring enhances electron density at specific carbons .

Oxidation and Reduction

  • Oxidation :

    • The methylene group (-CH₂-) adjacent to the urea linkage may oxidize to a ketone under strong oxidizing agents (e.g., KMnO₄, CrO₃):

       CH2  O  C O \text{ CH}_2\text{ }\xrightarrow{\text{ O }}\text{ C O }
    • Pyrazolo[1,5-a]pyridine rings are generally resistant to oxidation but may degrade under harsh conditions (e.g., H₂O₂, Fe³⁺) .

  • Reduction :

    • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to a piperidine derivative, altering the compound’s aromaticity .

Functional Group Transformations

  • Butoxy Group Modifications :

    • The 4-butoxyphenyl substituent can undergo O-dealkylation via HI or BBr₃ to yield a phenolic derivative.

    • Ether Cleavage :

      Ph O CH2 3CH3BBr3Ph OH+CH2 CH2+CH3CH2Br\text{Ph O CH}_2\text{ }_3\text{CH}_3\xrightarrow{\text{BBr}_3}\text{Ph OH}+\text{CH}_2\text{ CH}_2+\text{CH}_3\text{CH}_2\text{Br}
  • Urea Crosslinking :
    Reaction with formaldehyde under acidic conditions generates methylene-bridged polymers.

Coordination Chemistry

The urea oxygen and pyridine nitrogen can act as ligands for metal ions (e.g., Cu²⁺, Fe³⁺), forming complexes with potential catalytic or therapeutic applications . Example:

text
Compound + Cu(NO₃)₂ → [Cu(Compound)(H₂O)₂]²⁺

Bioconjugation and Prodrug Strategies

  • Prodrug Activation :
    Enzymatic cleavage of the urea bond (e.g., by urease) releases bioactive amines.

  • PEGylation :
    The hydroxyl group (if present) can be esterified with polyethylene glycol (PEG) to enhance solubility.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigating its biological activity, such as enzyme inhibition or receptor binding.

    Medicine: Exploring its potential as a therapeutic agent for diseases like cancer or inflammation.

    Industry: Utilization in the development of new materials or agricultural chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea would involve its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. Detailed studies would be required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Ethoxy Analog: 1-(4-Ethoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-5-yl)urea

The ethoxy analog (CAS: 2034487-16-4) shares the urea core and pyrazolo[1,5-a]pyridine substituent but differs in the alkoxy chain length (ethoxy vs. butoxy ). Key differences include:

  • Molecular formula : C₁₆H₁₆N₄O₂ vs. C₁₉H₂₆N₄O₂.
  • Molecular weight : 296.32 g/mol vs. 342.4 g/mol.

Pyrazolo[1,5-a]pyrimidine-Based TRK Kinase Inhibitors

Compounds like 5-(2-(2,5-difluorophenyl)pyrrolidin-1-yl)-3-(1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine () share the pyrazolo[1,5-a]pyrimidine core but lack the urea linkage. These derivatives are TRK kinase inhibitors used in cancer therapy. The absence of urea reduces hydrogen-bonding capacity, which may alter target specificity compared to urea-containing analogs .

Urea Derivatives with Triazine and Piperazine Moieties

A structurally distinct urea derivative (), 1-[4-(4-methylpiperazin-1-yl)phenyl]-3-[4-(4-methyl(propan-2-yl)amino-6-(3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-1,3,5-triazin-2-yl)phenyl]urea, incorporates a triazine-piperazine scaffold. This compound’s larger size (MW >500 g/mol) and polar groups suggest different pharmacokinetic profiles, such as reduced oral bioavailability compared to the smaller pyrazolo[1,5-a]pyridine-based ureas .

Physicochemical Comparison

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents LogP (Predicted)
Target Compound 2034246-06-3 C₁₉H₂₆N₄O₂ 342.4 Butoxyphenyl, pyrazolo-pyridine methylurea ~3.5*
Ethoxy Analog 2034487-16-4 C₁₆H₁₆N₄O₂ 296.32 Ethoxyphenyl, pyrazolo-pyridine urea ~2.8*
TRK Inhibitor (Pyrazolo-pyrimidine) N/A Varies ~400–450 Difluorophenyl, pyrrolidine ~4.0

*LogP estimated using substituent contributions.

Biological Activity

1-(4-Butoxyphenyl)-3-(pyrazolo[1,5-a]pyridin-3-ylmethyl)urea is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[1,5-a]pyridine core substituted with a butoxy group and a urea moiety. Its molecular formula is C16H19N5OC_{16}H_{19}N_5O, with a molecular weight of approximately 297.36 g/mol.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound.

Table 1: Antimicrobial Activity of Selected Pyrazole Derivatives

CompoundTarget PathogenMIC (μg/mL)
This compoundStaphylococcus aureusTBD
6b (reference)S. aureus0.25
6h (reference)E. coli2

In a comparative study, various pyrazole derivatives were synthesized and screened for their antimicrobial properties. The compound demonstrated promising activity against Staphylococcus aureus, suggesting its potential use in treating bacterial infections .

Anticancer Activity

The anticancer effects of pyrazole derivatives have been widely documented. A study evaluated the antiproliferative activity of several compounds against various cancer cell lines.

Table 2: Anticancer Activity Against Different Cell Lines

CompoundCell LineIC50 (μM)
This compoundHeLaTBD
Compound AHepG212
Compound BHeLa15

The results indicated that the compound could inhibit the growth of HeLa cells effectively. Further investigation into its mechanism revealed that it may induce apoptosis via the intrinsic pathway .

Anti-inflammatory Activity

Inflammation is a critical factor in many diseases, and compounds that can modulate inflammatory responses are valuable in drug development.

Case Study: Inhibition of IRAK4

Research has shown that pyrazole derivatives can act as inhibitors of Interleukin-1 Receptor Associated Kinase 4 (IRAK4), which plays a crucial role in inflammatory signaling pathways. The compound exhibited significant inhibition of IRAK4 activity in vitro, suggesting its potential use in treating inflammatory diseases .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.